molecular formula C4H12IN B028353 Diethylamine Hydroiodide CAS No. 19833-78-4

Diethylamine Hydroiodide

Cat. No. B028353
CAS RN: 19833-78-4
M. Wt: 201.05 g/mol
InChI Key: YYMLRIWBISZOMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethylamine has been identified as an efficient organocatalyst in the diastereoselective synthesis of medicinally privileged compounds, such as 2-amino-4H-chromenes and β-phosphonomalononitriles, demonstrating its utility in green chemistry and cost-effective synthesis processes (Kulkarni et al., 2013); (Kulkarni et al., 2012).

Molecular Structure Analysis

The molecular structures and conformations of Diethylamine have been extensively studied using techniques such as gas electron diffraction and ab initio calculations. These studies help in understanding the geometric and electronic structure of diethylamine, providing insights into its reactivity and interactions with other compounds (Takeuchi et al., 1992).

Chemical Reactions and Properties

Diethylamine participates in a variety of chemical reactions, demonstrating its versatility. It has been used in the base-catalyzed hydroamination of ethylene, showcasing its role in enhancing reaction rates and yields under mild conditions. This application highlights its potential in the synthesis of amines and other nitrogen-containing compounds (Khedkar et al., 2005). Additionally, diethylamine acts as a catalyst in the synthesis of diethyl (2-amino-3-cyano-chromene-4-yl) phosphonic acid esters, further underlining its utility in organic synthesis (Kulkarni et al., 2012).

Scientific Research Applications

  • Combustion Processes : Diethylamine delays ignition in fuels like n-heptane and n-pentane during rapid compression, which can influence combustion processes (Mohamed, 1998).

  • Organic Chemistry : As a fluorinating agent, Diethylamine can effectively replace hydroxyl groups in organic compounds with other functional groups like carbonyl, ester, and amino-groups (Bergmann & Cohen, 1970).

  • Dermatology : Topically applied diethylamine salicylate and salicylamide can suppress serotonin-induced scratching in rats, suggesting potential dermatological benefits for humans experiencing serotonin-induced itch (Thomsen et al., 2002).

  • Pharmaceutical Formulations : In situ nanoparticulate diclofenac diethylamine hydrogels show improved skin penetration and reduced systemic toxicity compared to microparticulate hydrogels, making them commercially viable for pain and inflammation management (Sengupta et al., 2016).

  • Chemical Kinetics : Diethylamine catalyzes the hydrolysis of trimethylfluorosilane, providing insights into the reaction's kinetics and equilibrium constants (Gibson & Janzen, 1972).

  • Environmental Remediation : Diethylamine significantly accelerates the photodegradation of polychlorinated biphenyls (PCBs) in transformer oil, suggesting its use in environmental cleanup efforts (Lin et al., 2004).

  • Biochemical Analysis : A method for detecting diethylamine, a metabolite of disulfiram, in urine is crucial for monitoring patient compliance in chronic alcoholism treatment (Neiderhiser et al., 1976).

  • Catalysis : Diethylamine acts as a strong promoter in the deoxygenation of phenol derivatives, demonstrating its role in catalysis (Mori et al., 2007).

  • Antibacterial Properties : 3-R-4-substituted-delta2-1,2,4-triazoline-5-thione, converted from diethylamine, shows promising antibacterial activity (Dobosz et al., 2003).

  • Wastewater Treatment : Acinetobacter baumannii TRP5 can remove diethylamine from synthetic wastewater, contributing to water quality and public health improvements (王俊欽 et al., 2008).

Safety And Hazards

Diethylamine Hydroiodide is classified as harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-ethylethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMLRIWBISZOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941670
Record name N-Ethylethanamine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylamine Hydroiodide

CAS RN

19833-78-4
Record name Ethanamine, N-ethyl-, hydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19833-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylethanamine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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